4-Fluoro-3-(morpholin-4-yl)aniline

Description

Nomenclature and Chemical Identification

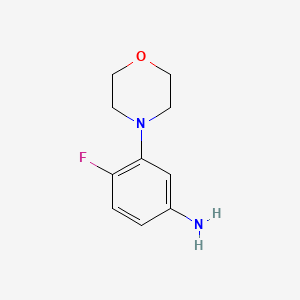

4-Fluoro-3-(morpholin-4-yl)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with a fluorine atom at position 4 and a morpholine group at position 3. Its systematic IUPAC name reflects the substituents’ positions and functional groups. Key identifiers include:

- CAS Registry Number : 1175797-88-2

- Molecular Formula : C₁₀H₁₃FN₂O

- SMILES : C1COCCN1C2=C(C=CC(=C2)N)F

- InChIKey : BEZHNTGNWHZZPE-UHFFFAOYSA-N

Synonyms include 4-fluoro-3-morpholinoaniline, 3-fluoro-4-(4-morpholinyl)benzenamine, and Linezolid-related intermediates . This compound is distinct from positional isomers like 2-fluoro-4-(morpholin-4-yl)aniline (CAS 209960-29-2) and 3-fluoro-4-morpholinoaniline (CAS 93246-53-8) .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1175797-88-2 | |

| Molecular Weight | 196.22 g/mol | |

| PubChem CID | 39239626 | |

| UNII | EZ7S9TQ6T3 |

Historical Context and Development

The compound’s development aligns with advancements in fluorinated pharmaceutical intermediates and morpholine-containing heterocycles. While specific historical milestones are not explicitly documented, its synthesis and characterization are tied to modern drug discovery processes. For instance, it is referenced as an impurity in the synthesis of Linezolid, an oxazolidinone antibiotic . This association underscores its role in quality control and process optimization in pharmaceutical manufacturing.

The morpholine moiety’s introduction enhances solubility and reactivity, making it a versatile building block for Schiff base derivatives and antimicrobial agents . Its creation likely followed established nucleophilic aromatic substitution protocols, where morpholine displaces a leaving group on a fluorinated aniline precursor .

Structural Characteristics

The molecule’s structure comprises:

- Benzene Ring : Aromatic core with fluorine at position 4.

- Morpholine Substituent : A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, attached at position 3.

- Primary Amine : A free amino group (-NH₂) at position 1, enabling further functionalization.

Key Features :

- Electron-Withdrawing Fluorine : Influences reactivity and electronic properties.

- Morpholine’s Basicity : The nitrogen in the morpholine ring contributes to hydrogen-bonding capacity.

- Steric Effects : The morpholine group introduces steric bulk, affecting molecular packing and solubility.

Physicochemical Properties

Critical properties are summarized below:

Notable Observations :

Isomeric Variants and Related Compounds

Positional isomerism and structural analogs expand the compound’s chemical space:

Key Distinctions :

- Reactivity : Positional fluorine shifts electronic effects, altering nucleophilic substitution rates.

- Biological Activity : 3-Fluoro derivatives show enhanced biofilm inhibition (IC₅₀ = 12.97 μM vs. linezolid’s 15.93 μM) .

- Synthetic Utility : Brominated analogs serve as precursors for cross-coupling reactions .

Propriétés

IUPAC Name |

4-fluoro-3-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZHNTGNWHZZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholin-4-yl)aniline typically involves the nucleophilic aromatic substitution of 4-fluoroaniline with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, replacing the fluorine or morpholine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Applications De Recherche Scientifique

4-Fluoro-3-(morpholin-4-yl)aniline has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-fluoro-3-(morpholin-4-yl)aniline can be contextualized by comparing it to other substituted aniline derivatives. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with -CF₃ or -OCF₃ substituents (e.g., 4-fluoro-3-(trifluoromethyl)aniline) exhibit enhanced thermal stability and lipophilicity compared to morpholine-substituted derivatives .

- Solubility : The morpholine group in this compound improves water solubility, a critical factor in drug design .

- Reactivity : The tetrazole-substituted analog (4-fluoro-3-(1H-tetrazol-1-yl)aniline) shows higher reactivity in cycloaddition reactions due to the tetrazole ring’s electron-deficient nature .

Spectroscopic and Computational Studies

- Vibrational Analysis : Studies on 4-fluoro-3-(trifluoromethyl)aniline revealed strong absorption bands at 1610 cm⁻¹ (C=N stretching) and 1340 cm⁻¹ (C-F bending), which differ from the morpholine derivative due to substituent electronegativity .

- Nonlinear Optical (NLO) Properties: The trifluoromethyl group in 4-fluoro-3-(trifluoromethyl)aniline enhances hyperpolarizability (β = 1.2 × 10⁻³⁰ esu), making it a candidate for NLO materials, unlike the morpholine analog .

Activité Biologique

4-Fluoro-3-(morpholin-4-yl)aniline, also known as 3-fluoro-4-morpholinoaniline, is a fluorinated aromatic amine with significant biological activity. Its molecular formula is C10H13FN2O, and it has garnered attention for its antibacterial properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial effects, interactions with biological targets, and potential applications in drug development.

- Molecular Formula : C10H13FN2O

- Molar Mass : Approximately 196.22 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 121°C - 123°C

- Solubility : Soluble in chloroform and methanol

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Key Findings:

- Antibacterial Efficacy : The compound has been tested against multiple bacterial strains, showing promising results comparable to established antibiotics such as Linezolid. Derivatives of this compound, particularly Schiff bases, have demonstrated enhanced biofilm inhibition capabilities .

- Minimum Inhibitory Concentration (MIC) : Modifications of this compound have led to sulfonamide and carbamate derivatives with favorable MIC values against various bacteria .

Table 1: Antibacterial Activity Overview

| Compound Derivative | Bacterial Strain Tested | MIC (µg/mL) | Action Type (Bactericidal/Bacteriostatic) |

|---|---|---|---|

| Schiff Base A | E. coli | 15 | Bactericidal |

| Schiff Base B | S. aureus | 20 | Bacteriostatic |

| Original Compound | K. pneumoniae | 25 | Bactericidal |

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria .

Research Case Studies

Several studies have explored the biological activity of this compound:

- Study on Biofilm Formation : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by up to 90% in certain strains, highlighting its potential as a treatment for biofilm-associated infections .

- Comparison with Linezolid : In a comparative study, derivatives of this compound were found to outperform Linezolid in inhibiting biofilm formation in various bacterial strains, suggesting that modifications to the original compound could enhance its therapeutic potential .

Applications in Nanotechnology

Beyond its antibacterial properties, this compound has been studied for its ability to modify nanomaterials. When incorporated into phenylenediamine carbon nanodots, it significantly improved their photoluminescence quantum yield, indicating potential applications in developing advanced light-emitting materials.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-(morpholin-4-yl)aniline, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a halogenated precursor (e.g., 4-fluoro-3-chloronitrobenzene) with morpholine, followed by nitro group reduction. Key variables for optimization include:

- Temperature : NAS reactions typically proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves morpholine’s nucleophilicity in biphasic systems.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/FeCl₃) converts the nitro group to an amine. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NAS | Morpholine, DMF, 100°C | 65–75 | >90% |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 85–90 | >95% |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 3.5–3.8 ppm for morpholine’s CH₂ groups) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 211.11 for C₁₀H₁₂FN₂O).

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. How can researchers mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

- pH Adjustment : The morpholine moiety (pKa ~7.4) allows solubility tuning via buffered solutions (pH 6–8) .

- Surfactants : Polysorbate-80 (0.01%) enhances solubility in aqueous media for cell-based assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the morpholine and fluorine substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing morpholine with piperazine or varying fluorine position) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Correlate with experimental IC₅₀ values .

Data Table :

| Analog | Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | Morpholine | 0.5 | -9.2 |

| 1 | Piperazine | 1.8 | -7.6 |

| 2 | 2-Fluoro | 5.3 | -6.1 |

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Impurity Profiling : LC-MS identifies byproducts (e.g., oxidation products) that may interfere with activity .

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate IC₅₀/EC₅₀ determination.

Q. How can researchers employ crystallography to elucidate binding modes with biological targets?

Methodological Answer:

- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect X-ray diffraction data (resolution ≤2.0 Å).

- Refinement : Use SHELXL for structure refinement. Analyze hydrogen bonds between the morpholine oxygen and kinase hinge region.

- Validation : Compare electron density maps (2Fₒ-Fᶜ) to confirm ligand placement .

Q. What methodologies enable scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.